molecular formula C6H6INO2 B1392889 6-Iodo-5-methoxypyridin-3-ol CAS No. 1299607-66-1

6-Iodo-5-methoxypyridin-3-ol

Cat. No.: B1392889
CAS No.: 1299607-66-1
M. Wt: 251.02 g/mol
InChI Key: WSDVIKOKOJSAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-5-methoxypyridin-3-ol is a chemical compound with the empirical formula C₆H₆INO₂ and a molecular weight of 251.02 g/mol . It is also known by its SMILES notation: COc1cc(O)cnc1I . This heterocyclic compound contains iodine, methoxy, and hydroxyl functional groups attached to a pyridine ring.

Scientific Research Applications

Synthesis of Furan-fused Heterocycles

6-Iodo-5-methoxypyridin-3-ol and related compounds are used as precursors for the synthesis of furan-fused heterocycles. This is achieved through sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions. An Et3N-induced S(N)2 process is established for the dealkylation process (Conreaux et al., 2008).

Evaluation in Bone Turnover Models

A compound derived from this compound was identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, with an excellent in vitro profile and significant efficacy shown in in vivo models of bone turnover (Hutchinson et al., 2003).

Formation of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives

Research revealed the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines from this compound derivatives. This transformation occurs via a radical process known as the Hofmann–Löffler–Freytag reaction (Lechel et al., 2012).

Synthesis of Organosilicon‐Linked 2‐Methoxypyridines

This compound is instrumental in the non-cryogenic synthesis of organosilicon-linked 2-methoxypyridines, a process involving 5-Br/Mg exchange and C-3 metallation. This methodology allows the construction of complex organosilicon structures (Struk et al., 2016).

Cytotoxic Activity Assessment in Cancer Cell Lines

Compounds derived from this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, showing promising antiproliferative effects (Al‐Refai et al., 2019).

Synthesis and Anti-HIV Activity

Synthesis of various nucleosides with this compound derivatives exhibited potent activity against HIV, demonstrating the potential therapeutic applications of these compounds in anti-HIV medication (Maag et al., 1992).

Biochemical Analysis

Biochemical Properties

6-Iodo-5-methoxypyridin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be diverse, including binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may participate in redox reactions, altering the balance of oxidized and reduced forms of metabolites. Additionally, it can affect the activity of enzymes involved in biosynthetic pathways, leading to changes in the production of key biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its efficacy and toxicity, as well as its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic activity. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Properties

IUPAC Name

6-iodo-5-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDVIKOKOJSAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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